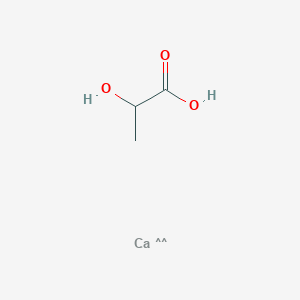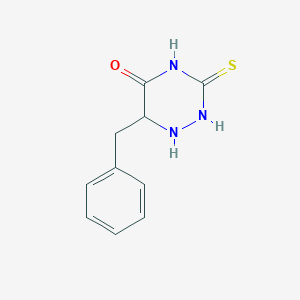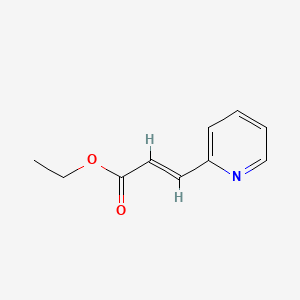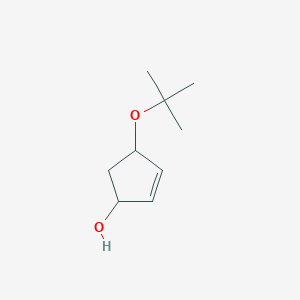
5-(Piperidin-4-yl)pyrimidine
概要
説明
“5-(Piperidin-4-yl)pyrimidine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines can act both as a part of the pharmacophore, interacting directly with the active site of enzymes, and as a convenient building block to achieve the desired conformation and physical properties of pharmaceuticals .科学的研究の応用
Synthesis and Pharmacological Applications
Piperidines, including “5-(Piperidin-4-yl)pyrimidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Role in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Inhibition of GSL Biosynthesis
Induction of Cell Cycle Arrest and Apoptosis
This compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for cancer treatment research.
Modulation of Immune and Inflammatory Responses
It can also be used to study the modulation of immune and inflammatory responses. This could have implications for the treatment of autoimmune diseases and inflammatory conditions.
Role in Adenosine Receptor Antagonism
Piperidine-containing compounds, such as “5-(Piperidin-4-yl)pyrimidine”, have been studied for their role as adenosine A2A receptor inverse agonists . This has potential therapeutic applications in neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Use in Diuretic Agents
The reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has been reported, and the application of the products as diuretic agents .
Presence in Clinically Used Drugs
A considerable number of clinically used drugs such as minoxidil, phenobarbital, primidone, zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, cytarabine, uramustine, tegafur, risperidone, sulfamethazine and trimethoprim contain the pyrimidine heterocyclic scaffold .
Safety and Hazards
将来の方向性
作用機序
Target of Action
5-(Piperidin-4-yl)pyrimidine is a synthetic compound that has been found to interact with several targets. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have been found to inhibit the enzymatic activity of CDK7 , a key integrator of cellular signal transduction . Moreover, they have been reported to have strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it has been found to selectively reduce the enzymatic activity of CDK7 to 4% . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect .
Biochemical Pathways
The affected pathways and their downstream effects are diverse. For example, inhibition of CDK7 can affect regulation of the cell cycle and transcription . This can lead to changes in cell proliferation and survival, which are key processes in many diseases, including cancer.
Pharmacokinetics
It has been reported that variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. For instance, it has been found to limit the proliferation of several leukemia cell lines, trigger significant changes in protein and mRNA levels related to CDK7 inhibition, and induce apoptosis in dose- and time-dependent experiments .
特性
IUPAC Name |
5-piperidin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIXRJIGYQCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)pyrimidine | |
CAS RN |
733738-49-3 | |
| Record name | 5-(piperidin-4-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



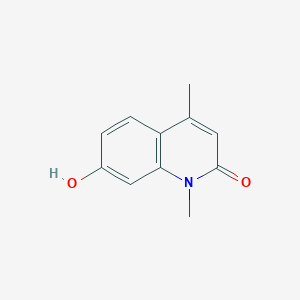
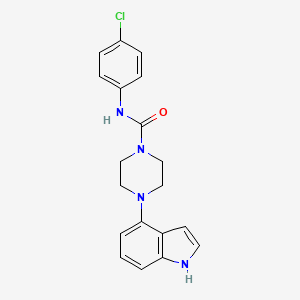
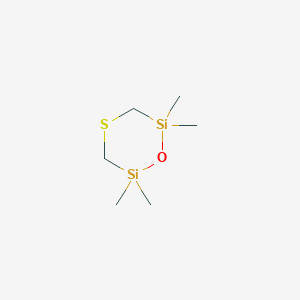
![3-{5-[(dimethylamino)sulfonyl]-1-methyl-1H-benzimidazol-2-yl}propanoic acid](/img/structure/B3281359.png)



![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
